molecular formula C15H13NO B3149714 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-51-6

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3149714
CAS No.: 6772-51-6
M. Wt: 223.27 g/mol
InChI Key: NQUKHFQYUSVVBI-UHFFFAOYSA-N
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Description

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding isoquinoline-1-one.

    Reduction: Reduction can lead to the formation of 1,2,3,4-tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline-1-one, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

Uniqueness

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-phenyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUKHFQYUSVVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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